

An In-depth Technical Guide to the Spectroscopic Properties of Streptomycin Sulfate

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Compound of Interest

Compound Name:	1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid
CAS No.:	6966-26-3
Cat. No.:	B019900

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Foreword: A Structural Perspective on a Landmark Antibiotic

Streptomycin, the first aminoglycoside antibiotic discovered, marked a pivotal moment in the fight against infectious diseases, particularly as the first effective treatment for tuberculosis.[1] [2] Derived from the actinobacterium *Streptomyces griseus*, its complex molecular architecture—comprising a streptidine base linked to a streptose-N-methyl-L-glucosamine disaccharide—dictates its chemical behavior and, consequently, the analytical strategies required for its characterization.[3][4] This guide provides an in-depth exploration of the spectroscopic techniques that are indispensable for the structural elucidation, quantification, and purity assessment of streptomycin sulfate. We will move beyond procedural descriptions to examine the causal relationships between streptomycin's structure and its spectroscopic signatures, offering field-proven insights for researchers and drug development professionals.

UV-Visible (UV-Vis) Spectroscopy: Overcoming the Chromophore Challenge

The utility of UV-Visible spectroscopy in analyzing streptomycin sulfate is not immediately obvious. The molecule inherently lacks a significant chromophore that absorbs in the conventional UV range (220-400 nm), making direct, sensitive detection problematic.[1] Analysis at very low wavelengths (195-205 nm) is possible but often requires high concentrations and is prone to interference.[1][5]

The Rationale for Derivatization

To harness the power of UV-Vis spectrophotometry for quantification, a chemical derivatization strategy is essential. The core principle is to introduce a chromophore by reacting one of streptomycin's functional groups with a chromogenic agent. This approach transforms the molecule, rendering it readily detectable in the visible or near-UV range and dramatically improving method sensitivity and specificity.

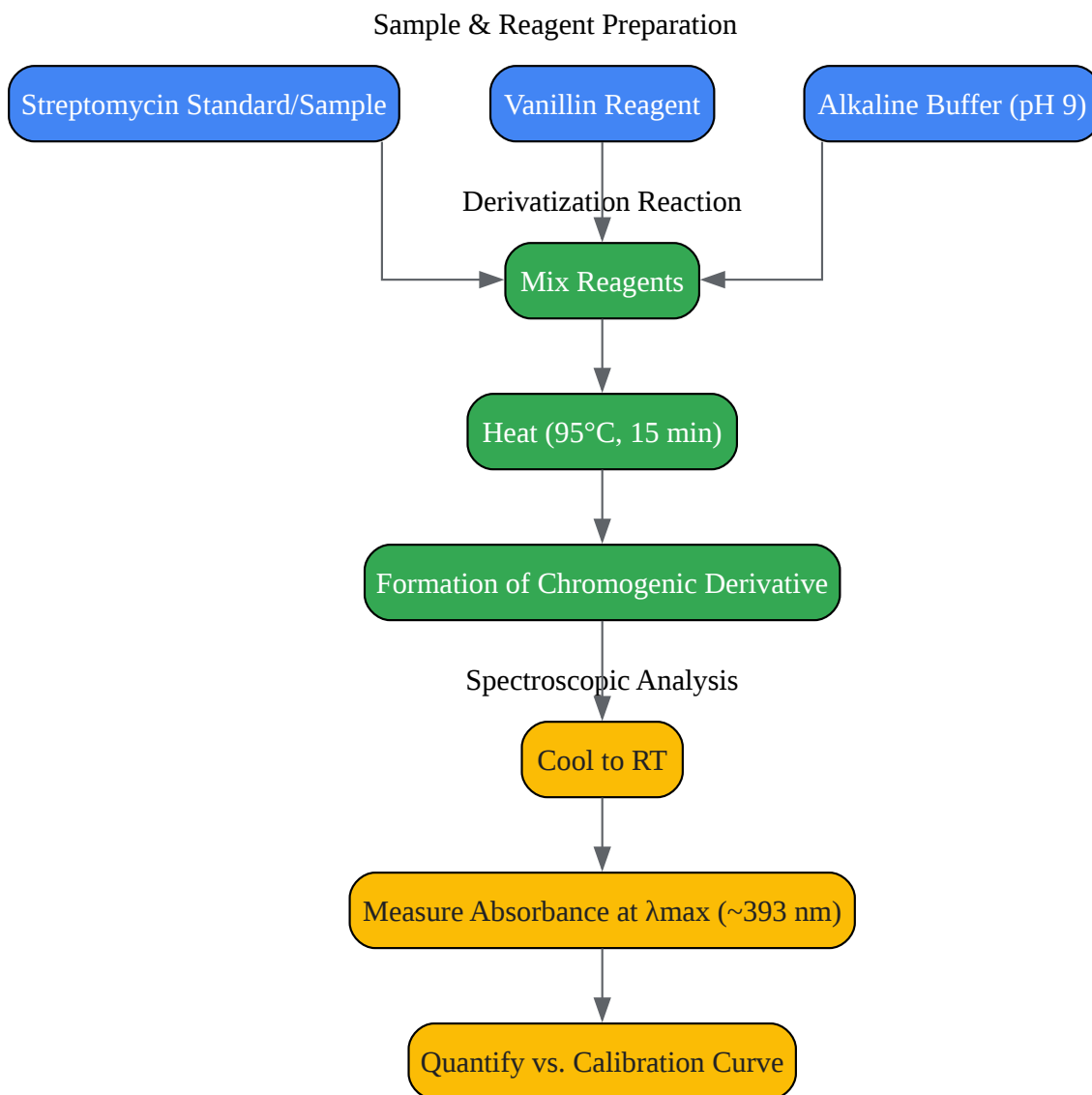
Experimental Protocol: Derivatization with Vanillin

A robust method involves the condensation reaction between the aldehyde group of vanillin and primary amino groups within the streptomycin structure under alkaline conditions.[6][7]

Step-by-Step Methodology:

- **Standard Preparation:** Accurately weigh and dissolve USP Streptomycin Sulfate Reference Standard (RS) in high-purity water to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions (e.g., 10-50 µg/mL) from the stock.
- **Reagent Preparation:** Prepare a 2% (w/v) vanillin solution in methanol and a buffer solution at pH 9.
- **Reaction:** To 1.0 mL of each standard dilution, add 1.5 mL of the 2% vanillin solution, followed by 1.0 mL of the pH 9 buffer.
- **Incubation:** Heat the mixture in a water bath at 95°C for 15 minutes to facilitate the derivative formation.[6]

- Measurement: After cooling to room temperature, measure the absorbance of the resulting yellow-colored solution at its maximum absorbance wavelength (λ_{max}), typically around 393 nm.[6]
- Calibration: Plot a calibration curve of absorbance versus concentration to determine the linearity of the method.



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Caption: Workflow for UV-Vis analysis of streptomycin via vanillin derivatization.

Data Summary: UV-Vis Absorption

The following table summarizes the typical absorption maxima for streptomycin sulfate under different analytical conditions.

Analyte	Condition	λ_{max} (nm)	Reference
Streptomycin Sulfate	Direct, in Water	195-205	[1]
Streptomycin Sulfate	Direct, in Water	275	[6]
Streptomycin-Vanillin Derivative	Alkaline Medium	393	[6]
Streptomycin-Picric Acid Complex	Ion-Pair Formation	~400	[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a cornerstone technique for confirming the identity of streptomycin sulfate by providing a unique "fingerprint" based on the vibrational modes of its constituent functional groups.

Causality in Spectral Interpretation

The FTIR spectrum of streptomycin is dense and complex, a direct reflection of its multifaceted structure. The presence of numerous hydroxyl (-OH), amino (-NH₂), and guanidino (-C(NH)NH₂) groups leads to significant hydrogen bonding, which manifests as broad, overlapping absorption bands, particularly in the high-frequency region.

Experimental Protocol: KBr Pellet Method

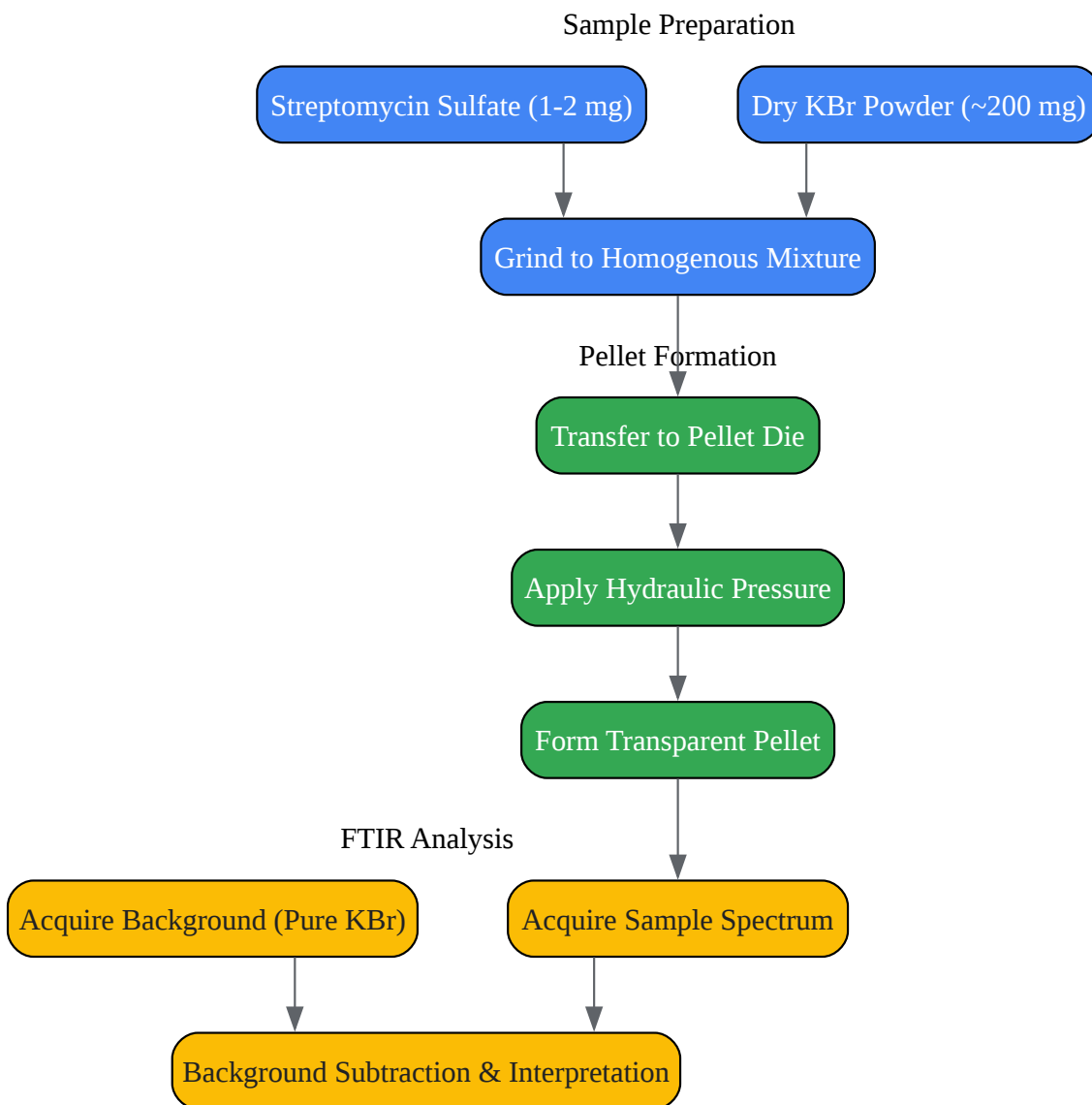
The solid-state nature of streptomycin sulfate makes the potassium bromide (KBr) pellet method a standard and reliable approach for sample preparation.[9][10]

Step-by-Step Methodology:

- **Sample Preparation:** Gently grind 1-2 mg of the streptomycin sulfate sample with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until

a fine, homogenous powder is obtained.

- Pellet Formation: Transfer the powder mixture into a pellet-forming die.
- Pressing: Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of a pure KBr pellet must be acquired and subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and matrix interferences.



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Caption: Experimental workflow for FTIR analysis using the KBr pellet technique.

Data Summary: Characteristic FTIR Vibrational Frequencies

The table below outlines the key absorption bands observed in the FTIR spectrum of streptomycin sulfate and their corresponding functional group assignments.[\[11\]](#)[\[12\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3550 - 3200 (broad)	O-H & N-H Stretching	Hydroxyl, Amino, and Guanidino groups (extensive H-bonding)
3000 - 2850	C-H Stretching	Aliphatic CH, CH ₂ , and CH ₃ groups in the sugar rings
~1640	N-H Bending / C=N Stretch	Guanidino and primary amine groups
~1460	C-H Bending	Aliphatic CH ₂ and CH ₃ bending vibrations
1200 - 1000	C-O Stretching	Alcohols, ethers, and glycosidic linkages
~1120 (strong)	S=O Stretching	Asymmetric stretch of the Sulfate (SO ₄ ²⁻) counter-ion

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) techniques, provides the most comprehensive data for the unambiguous structural elucidation of streptomycin.[\[13\]](#) However, the molecule's size and complexity result in highly crowded spectra where signals severely overlap, making 2D correlation experiments essential for definitive assignments.[\[14\]](#)

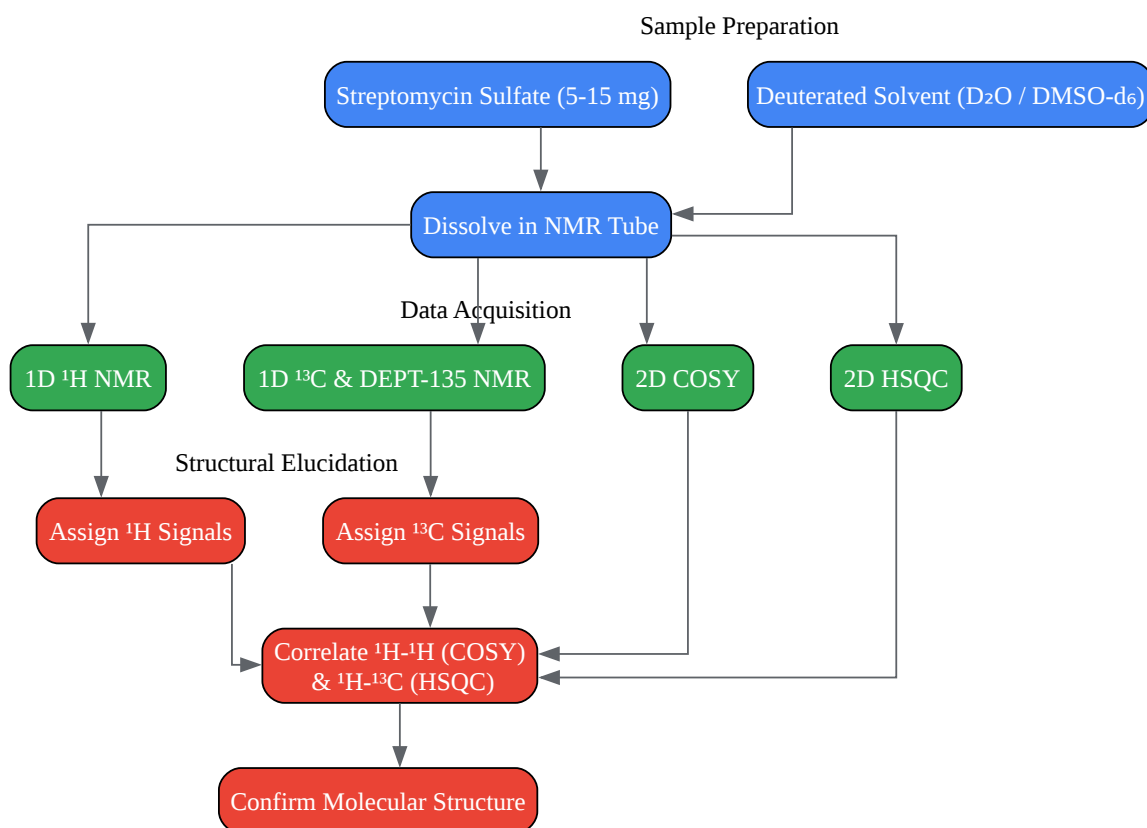
Causality in NMR Analysis: The Need for 2D Techniques

A simple one-dimensional ^1H NMR spectrum of streptomycin is a dense forest of signals. Assigning specific protons is nearly impossible without resolving this complexity. This is the primary driver for using 2D NMR. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks (which protons are neighbors), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon atom.^[14]^[15] This allows for the systematic mapping of the entire molecular framework.

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 5-15 mg of streptomycin sulfate in a suitable deuterated solvent (e.g., 600 μL of D_2O or DMSO-d_6) in a 5 mm NMR tube.^[13] D_2O is often preferred for its ability to exchange with labile $-\text{OH}$ and $-\text{NH}$ protons, simplifying the spectrum.
- **^1H NMR Acquisition:** Acquire a standard 1D proton spectrum. This provides an overview of the proton environments.
- **^{13}C and DEPT-135 Acquisition:** Acquire a ^{13}C spectrum to identify all unique carbon atoms. Run a DEPT-135 experiment to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons.^[13]
- **2D NMR Acquisition:**
 - **COSY:** Run a COSY experiment to establish ^1H - ^1H spin systems within each of the three structural units (streptidine, streptose, N-methyl-L-glucosamine).
 - **HSQC:** Run an HSQC experiment to link the proton signals to their directly bonded carbons, providing definitive C-H assignments.
- **Data Interpretation:** Integrate the data from all experiments to piece together the molecular structure, confirming connectivities between and within the rings.



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Caption: Workflow for structural elucidation of streptomycin using 1D and 2D NMR.

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities

Mass spectrometry is an exceptionally sensitive and specific technique for confirming the molecular weight of streptomycin and for identifying and quantifying impurities.[16] Coupling

liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing streptomycin in complex matrices.[17][18]

Causality in Method Selection: LC-MS/MS

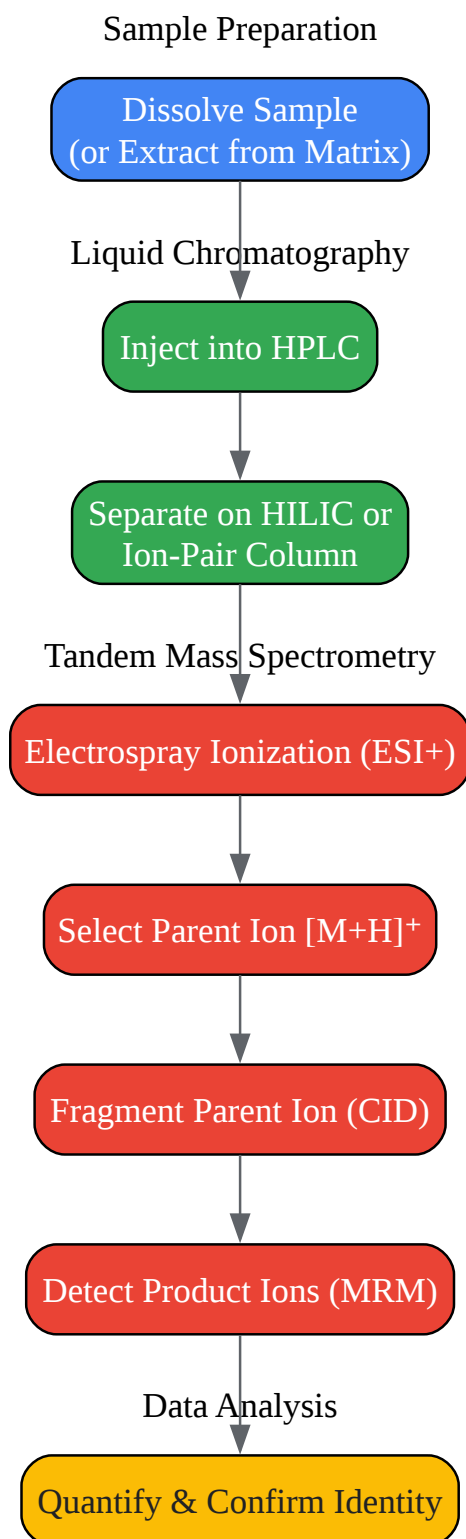
Streptomycin is a large, highly polar, and non-volatile molecule, making it unsuitable for techniques like Gas Chromatography-MS. Electrospray Ionization (ESI) is the preferred method as it gently transfers the pre-formed ions from solution into the gas phase without fragmentation.[18] Tandem MS (MS/MS) provides a second layer of specificity; a specific parent ion is selected and fragmented, and the resulting daughter ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly sensitive quantification.

Experimental Protocol: LC-MS/MS for Quantification and Impurity Profiling

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve the streptomycin sulfate standard or sample in an appropriate solvent (e.g., water with 0.1% formic acid). For complex matrices like honey or tissue, a liquid-liquid or solid-phase extraction (SPE) is required to isolate the analyte.
- **Chromatographic Separation:**
 - Inject the prepared sample into an HPLC system.
 - Due to its high polarity, streptomycin is poorly retained on standard C18 columns. Separation is typically achieved using either:
 - **Ion-Pair Reversed-Phase Chromatography:** A mobile phase containing an ion-pairing agent (e.g., sodium octanesulfonate) is used to enhance retention.[5]
 - **Hydrophilic Interaction Chromatography (HILIC):** A polar stationary phase is used with a high organic content mobile phase.
- **Mass Spectrometric Detection (ESI+):**

- The column eluent is directed into the ESI source operating in positive ion mode.
- Full Scan (MS1): Initially, a full scan is performed to identify the protonated molecular ion $[M+H]^+$ of streptomycin.
- Product Ion Scan (MS2): The $[M+H]^+$ ion is isolated and fragmented (via collision-induced dissociation) to identify characteristic product ions.
- MRM Method Development: An MRM method is created to monitor specific transitions (parent ion \rightarrow product ion) for both quantification and confirmation.



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Caption: General workflow for the analysis of streptomycin by LC-MS/MS.

Data Summary: Key Mass-to-Charge Ratios (m/z)

The following table lists the critical m/z values used in the mass spectrometric analysis of streptomycin.

Ion Description	Molecular Formula (Base)	Expected m/z	Notes	Reference
Parent Ion				
Protonated Molecule [M+H] ⁺	C ₂₁ H ₃₉ N ₇ O ₁₂	582.3	The primary ion selected in the first quadrupole (Q1) for MS/MS.	[4][18]
Major Product Ions				
Fragment 1	263.1	Corresponds to the streptidine moiety after glycosidic bond cleavage.		
Fragment 2	320.1	Corresponds to the streptose-N-methyl-L-glucosamine moiety.		

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of streptomycin sulfate is not achievable through a single technique. Instead, it requires an integrated approach where each spectroscopic method provides a unique and complementary piece of the analytical puzzle.

- UV-Visible spectroscopy, when paired with derivatization, offers a simple and cost-effective method for routine quantification.[6]

- FTIR spectroscopy serves as a rapid and reliable tool for identity confirmation through its characteristic functional group fingerprint.[10]
- NMR spectroscopy stands as the ultimate authority for definitive structural elucidation, capable of mapping the entire molecular architecture.[15]
- Mass spectrometry, particularly LC-MS/MS, delivers unparalleled sensitivity and specificity for quantification, impurity profiling, and analysis in complex biological or environmental matrices.[16]

By understanding the principles, causal factors, and practical application of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of streptomycin sulfate.

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